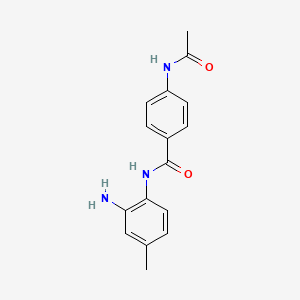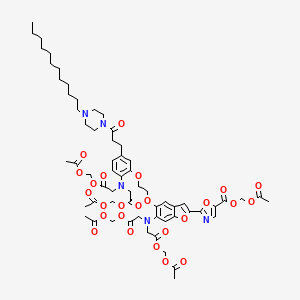![molecular formula C26H23F5N4O5S B12375130 [1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,3,4,5,6-pentafluorophényl)sulfonylpipéridin-4-yl] N-[[4-[(2-aminophényl)carbamoyl]phényl]méthyl]carbamate: est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe pentafluorophényle, un fragment sulfonylpipéridine et une liaison carbamate
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du [1-(2,3,4,5,6-pentafluorophényl)sulfonylpipéridin-4-yl] N-[[4-[(2-aminophényl)carbamoyl]phényl]méthyl]carbamate implique généralement plusieurs étapes :
Formation du groupe pentafluorophényle :
Sulfonylation : Le cycle pipéridine est sulfonylé à l’aide de chlorures de sulfonyle en conditions basiques.
Formation de carbamate : La dernière étape consiste en la réaction de l’intermédiaire sulfonylpipéridine avec un dérivé d’isocyanate pour former la liaison carbamate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour mettre à l’échelle efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.
Réduction : Les réactions de réduction peuvent cibler le groupe sulfonyle, le convertissant en sulfure.
Substitution : Le groupe pentafluorophényle peut participer à des réactions de substitution aromatique nucléophile en raison de la nature électroattractrice des atomes de fluor.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les sulfures et les dérivés substitués du composé d’origine.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, le composé peut être utilisé comme sonde pour étudier les interactions enzymatiques et la liaison des récepteurs en raison de sa capacité à former des complexes stables avec des macromolécules biologiques.
Médecine
En chimie médicinale, le composé est étudié pour son potentiel en tant que candidat médicament. Ses caractéristiques structurales permettent des interactions avec diverses cibles biologiques, ce qui en fait un composé de tête prometteur pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structural features allow for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
Le mécanisme d’action du [1-(2,3,4,5,6-pentafluorophényl)sulfonylpipéridin-4-yl] N-[[4-[(2-aminophényl)carbamoyl]phényl]méthyl]carbamate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Le groupe pentafluorophényle améliore l’affinité de liaison par des interactions hydrophobes, tandis que les groupes sulfonyle et carbamate participent aux liaisons hydrogène et aux interactions électrostatiques.
Comparaison Avec Des Composés Similaires
Composés similaires
[1-(4-Fluorophényl)pipérazine] : Ce composé partage le cœur pipéridine mais ne possède pas les groupes sulfonyle et carbamate.
[N-(2-Aminophényl)carbamoyl]phényl]méthyl]carbamate : Structure similaire mais sans le groupe pentafluorophényle.
Unicité
L’unicité du [1-(2,3,4,5,6-pentafluorophényl)sulfonylpipéridin-4-yl] N-[[4-[(2-aminophényl)carbamoyl]phényl]méthyl]carbamate réside dans sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe pentafluorophényle améliore sa réactivité et son affinité de liaison, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C26H23F5N4O5S |
|---|---|
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36) |
Clé InChI |
JGJZNWDPKNHILY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


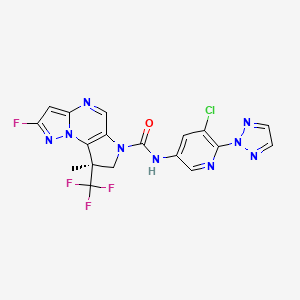
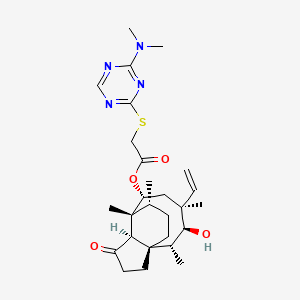

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
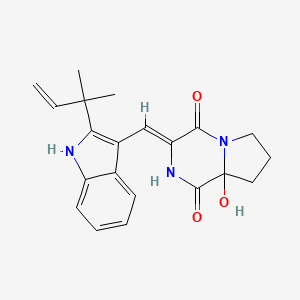
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
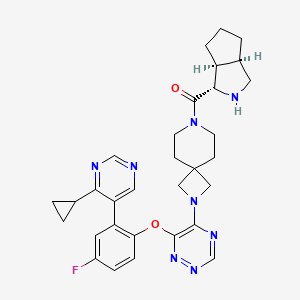
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
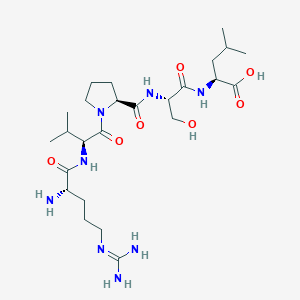
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
